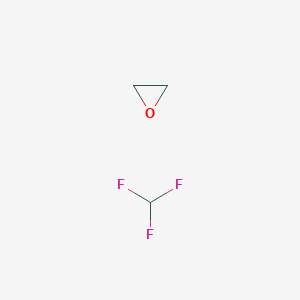

Oxirane--trifluoromethane (1/1)

Description

Oxirane–trifluoromethane (1/1) is a molecular complex comprising oxirane (ethylene oxide, C₂H₄O) and trifluoromethane (CHF₃) in a 1:1 stoichiometric ratio. The interaction between these molecules likely involves weak van der Waals forces or dipole-dipole interactions due to oxirane’s polarity and trifluoromethane’s electronegative fluorine atoms.

Properties

CAS No. |

525577-19-9 |

|---|---|

Molecular Formula |

C3H5F3O |

Molecular Weight |

114.07 g/mol |

IUPAC Name |

fluoroform;oxirane |

InChI |

InChI=1S/C2H4O.CHF3/c1-2-3-1;2-1(3)4/h1-2H2;1H |

InChI Key |

BKCJIKSYQYTUKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CO1.C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing (trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to produce (trifluoromethyl)oxirane .

Industrial Production Methods: Industrial production of (trifluoromethyl)oxirane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: (Trifluoromethyl)oxirane can undergo oxidation reactions, often leading to the formation of trifluoromethyl-substituted carbonyl compounds.

Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Peracids or other oxidizing agents.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Nucleophiles such as water, alcohols, amines, and carboxylic acids.

Major Products:

Oxidation: Trifluoromethyl ketones or aldehydes.

Reduction: Trifluoromethyl-substituted diols.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (trifluoromethyl)oxirane involves its reactivity due to the strained three-membered ring and the electron-withdrawing effects of the trifluoromethyl group. These properties make it highly reactive towards nucleophiles, leading to ring-opening reactions that form various functionalized products. The trifluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Oxirane (Ethylene Oxide)

- Propylene Oxide (C₃H₆O) :

- Epichlorohydrin (C₃H₅ClO): Higher toxicity and carcinogenicity compared to oxirane. Reactivity: Enhanced by the electron-withdrawing chlorine atom, making it more reactive in epoxy resin synthesis .

Fluorinated Methane Derivatives

- Trifluoromethane (CHF₃) vs.

- Difluoromethane (CH₂F₂) :

Comparison with Pharmaceutical Fluorinated Compounds

The provided evidence lists fluorinated thioxanthenones (e.g., 2-Trifluoromethylthioxanthone, CAS 1693-28-3) and antipsychotics like flupentixol. These compounds share trifluoromethyl groups with CHF₃, which enhance metabolic stability and lipophilicity. However, unlike the inert CHF₃, pharmaceutical fluorinated compounds are designed for bioactivity, often targeting neurotransmitter receptors .

Environmental and Health Risks

- Oxirane: Classified as a carcinogen (EPA Group B1) with a permissible exposure limit (PEL) of 1 ppm over 8 hours.

- Trifluoromethane: Non-toxic at occupational exposure limits (5000 ppm) but poses severe climate risks due to GWP .

Data Gaps and Future Research Needs

The specific physicochemical properties (e.g., binding energy, thermal stability) of the Oxirane–CHF₃ complex remain uncharacterized in the provided evidence. Further studies using crystallography (as referenced in phosphazene research ) or computational modeling are needed to elucidate its structure and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.